tert-Butyl 4,6-dichloronicotinate
Description
Contextualization within Halogenated Nicotinate (B505614) Derivatives
Halogenated nicotinic acids and their esters are a well-established class of intermediates in organic synthesis. The presence of halogen substituents on the pyridine (B92270) ring significantly influences the electronic properties of the molecule, rendering the ring more susceptible to nucleophilic attack and providing handles for transition metal-catalyzed cross-coupling reactions. The specific positioning of the halogens, as in the case of tert-butyl 4,6-dichloronicotinate, dictates the regioselectivity of subsequent transformations.
The ethyl analogue, ethyl 4,6-dichloronicotinate, is a known intermediate used in the synthesis of various biologically active compounds, including Hsp90 inhibitors with potential antitumor activities. chemicalbook.com The choice of the ester group, in this case, a tert-butyl group, is often a strategic decision in multi-step syntheses. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions, often leaving other ester functionalities intact. nih.gov
Research Significance as a Versatile Synthetic Intermediate
The research significance of this compound lies in its potential as a versatile building block for the synthesis of highly substituted pyridine derivatives. The two chlorine atoms at the 4- and 6-positions exhibit differential reactivity, allowing for sequential and site-selective functionalization.
Drawing parallels from studies on related dihalopyridines, the chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the chlorine at the 6-position. nih.govacs.org This preferential reactivity is attributed to the electronic influence of the ring nitrogen and the ester group. This differential reactivity allows for the selective introduction of a diverse range of substituents at the C4 position while retaining the C6 chlorine for subsequent transformations. This stepwise functionalization is a powerful strategy for the efficient construction of complex, unsymmetrically substituted pyridine cores that are often found in pharmaceuticals and agrochemicals. For instance, selective Suzuki-Miyaura coupling at the C4 position of dichloropyridines has been demonstrated to be a viable route for the synthesis of mono-arylated pyridines. researchgate.netrsc.org
While specific documented syntheses starting from this compound are not widely reported in publicly available literature, a plausible synthetic route involves the esterification of 4,6-dichloronicotinic acid. General methods for the tert-butylation of carboxylic acids, such as reaction with tert-butyl acetate (B1210297) in the presence of an acid catalyst, could be employed. organic-chemistry.org
The strategic combination of a sterically demanding and readily cleavable tert-butyl ester with two differentially reactive chloro-substituents makes this compound a promising and valuable tool for synthetic chemists aiming to explore novel chemical space in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOQSQZMCRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of Tert Butyl 4,6 Dichloronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Dichloropyridine Core
The dichloropyridine ring of tert-butyl 4,6-dichloronicotinate is inherently electron-deficient, a characteristic that facilitates Nucleophilic Aromatic Substitution (SNAr). In this reaction mechanism, a nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogen, which provides substantial stabilization. stackexchange.com The subsequent departure of the chloride ion as a leaving group restores the aromaticity of the ring, resulting in the substituted product. Both the C4 and C6 positions are activated towards this type of substitution due to their para and ortho relationship to the ring nitrogen, respectively.
Regioselectivity and Chemoselectivity in SNAr Processes
In the SNAr reactions of dichloropyridines, regioselectivity—the preferential substitution at one position over another—is a critical consideration. For pyridine (B92270) systems, displacement of leaving groups is generally favored at the C2 and C4 positions because the intermediate's negative charge can be effectively delocalized onto the nitrogen atom. stackexchange.com In the case of 4,6-disubstitution, the attack occurs at positions analogous to the C2 and C4 positions of a simple pyridine ring. While both sites are activated, their relative reactivity can be manipulated by various factors, leading to selective mono-substitution.
The choice of solvent plays a pivotal role in directing the outcome of SNAr reactions. Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are frequently employed as they can solvate the cationic species effectively without strongly solvating the nucleophile, thus enhancing its reactivity. acsgcipr.org The use of less polar solvents, like toluene (B28343) or ethers (e.g., THF, 2-Me-THF), is also documented and can be advantageous in preventing over-reaction when multiple leaving groups are present. acsgcipr.org
Research has demonstrated that solvent properties, particularly the ability to act as a hydrogen-bond acceptor (described by the Kamlet–Taft solvatochromic parameter, β), can dramatically influence regioselectivity. researchgate.net For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, a switch from a non-hydrogen-bond accepting solvent like dichloromethane (B109758) (DCM) to a strong hydrogen-bond acceptor like DMSO can invert the regioselectivity. researchgate.net Specifically, the reaction in DCM favored substitution at the 2-position, whereas the reaction in DMSO favored the 6-position. researchgate.net Protic solvents, such as alcohols, can sometimes retard SNAr reactions by solvating the nucleophile, but their effect can be complex and may depend on other factors like the presence of specific ions. researchgate.net
Table 1: Effect of Solvent on SNAr Regioselectivity of a 3-Substituted 2,6-Dichloropyridine
| Solvent | Kamlet-Taft β Parameter | Regioselectivity (2-isomer : 6-isomer) | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | 0.10 | 16 : 1 | researchgate.net |
| DMSO | 0.76 | 1 : 2 | researchgate.net |
Data derived from studies on 2,6-dichloro-3-(methoxycarbonyl)pyridine, a structural analog of this compound.
Both steric and electronic factors exert significant control over the regioselectivity of SNAr reactions on the dichloropyridine core.
Electronic Control: The primary electronic influence is the electron-withdrawing effect of the pyridine nitrogen atom, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at the C4 and C6 positions. stackexchange.com
Steric Control: Steric hindrance can dictate the site of nucleophilic attack. The nitrogen atom's lone pair can create a degree of steric shielding at the adjacent C6 position. stackexchange.com More importantly, the bulky tert-butyl ester group at the C3 position significantly hinders the approach of a nucleophile to the neighboring C4 position. Consequently, nucleophilic attack is often directed to the less sterically encumbered C6 position. Studies on analogous 3-substituted 2,6-dichloropyridines have shown a clear correlation between the size of the 3-substituent and preferential substitution at the 6-position. researchgate.net As the steric bulk of the substituent increases, so does the selectivity for the 6-position product. researchgate.net
Table 2: Influence of 3-Substituent on SNAr Regioselectivity
| 3-Substituent | Steric Parameter (Verloop B1) | Regioselectivity (6-isomer / 2-isomer) | Reference |
|---|---|---|---|
| -H | 1.00 | 0.4 | researchgate.net |
| -COOH | 1.70 | 0.3 | researchgate.net |
| -CONH2 | 1.90 | 2.5 | researchgate.net |
| -CN | 1.60 | 4.0 | researchgate.net |
Data from a study on various 3-substituted 2,6-dichloropyridines reacting with 1-methylpiperazine, illustrating the trend of increasing C6 selectivity with substituent size/character. researchgate.net
Catalytic Approaches in SNAr Transformations
While many SNAr reactions proceed thermally, catalytic methods have been developed to enhance reaction rates, broaden the substrate scope to include less reactive nucleophiles, and allow for milder reaction conditions.
Transition metals can catalyze SNAr-type reactions through mechanisms distinct from traditional cross-coupling. Certain metal complexes, such as those containing Rhodium(III) or Ruthenium(II), can coordinate to the pyridine ring in an η6-fashion. osti.govacsgcipr.org This coordination dramatically increases the electron-deficient nature of the ring, providing a powerful activation towards nucleophilic attack that is comparable to having multiple nitro groups on the ring. osti.govacsgcipr.org This strategy allows for the use of weak nucleophiles, such as carboxylic acids, in protic media, which would typically not occur under standard SNAr conditions. osti.govresearchgate.net The mechanism involves the metal acting as a potent Lewis acid, withdrawing electron density and facilitating the substitution.
Lewis Acid Catalysis: Lewis acids, particularly zinc-based catalysts, have been shown to effectively promote SNAr reactions on chloropyridines. nih.govsci-hub.se The Lewis acid coordinates to the basic nitrogen atom of the pyridine ring. This coordination enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. sci-hub.se This activation strategy mimics the effect of N-oxide formation on pyridine reactivity. sci-hub.se The use of catalytic amounts of Lewis acids like zinc nitrate (B79036) can enable amination reactions to proceed cleanly and under significantly milder conditions than uncatalyzed thermal reactions. sci-hub.se
Table 3: Lewis Acid Catalysis in the Amination of 4-Chloropyridine (B1293800)
| Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|
| None | 75 | 24 | <5 | sci-hub.se |
| Zn(NO3)2·6H2O (2.5) | 75 | 24 | 100 | sci-hub.se |
| ZrCl4 (2.5) | 75 | 24 | 100 | sci-hub.se |
| Sc(OTf)3 (2.5) | 75 | 24 | 93 | sci-hub.se |
Data from a study on the amination of 4-chloropyridine with N-methylaniline, demonstrating the efficacy of various Lewis acid catalysts. sci-hub.se
Brønsted Acid Catalysis: Certain SNAr reactions can also be catalyzed by Brønsted acids. For example, the reaction of chloropyridines with amines has been shown to be catalyzed by acidic phenols, such as 3,5-bis(trifluoromethyl)phenol. researchgate.net In these cases, the Brønsted acid is thought to facilitate the reaction, possibly by activating the substrate or participating in proton transfer in the rate-determining step. This approach provides an alternative metal-free catalytic pathway for pyridine functionalization. researchgate.net
Nucleophilic Catalysis in Pyridine Substitutions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated pyridines like this compound. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, both the pyridine nitrogen and the ester group contribute to this activation, making the chlorine atoms at the 4- and 6-positions susceptible to attack by nucleophiles.
The general mechanism for an SNAr reaction involves two main steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (the Meisenheimer complex), followed by the elimination of the leaving group (in this case, a chloride ion). libretexts.org
Nucleophilic catalysis can further accelerate these substitution reactions. A nucleophilic catalyst, typically a tertiary amine or a phosphine (B1218219), can initially react with the pyridine substrate to form a more reactive intermediate. This intermediate then readily reacts with the final nucleophile, and the catalyst is regenerated in the process. While specific studies on the nucleophilic catalysis of this compound are not extensively documented in publicly available literature, the principles of such catalysis on activated aryl halides are well-established. For instance, pyridine and its derivatives are known to catalyze the hydrolysis of aryl acetates through a nucleophilic catalysis mechanism.
The substitution pattern on the pyridine ring can influence the regioselectivity of the nucleophilic attack. In many instances, the chlorine at the 4-position is more reactive towards nucleophilic substitution than the chlorine at the 6-position due to the combined electron-withdrawing effects of the nitrogen atom and the ester group.
Kinetic and Thermodynamic Studies of SNAr Pathways
Kinetic and thermodynamic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. For SNAr reactions of halogenated pyridines, the rate-determining step is typically the formation of the Meisenheimer complex.
Kinetic studies often involve monitoring the reaction rate under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess. The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, can reveal the degree of bond formation in the transition state. nih.gov A large Brønsted coefficient (βnuc) suggests a significant degree of bond formation and charge development in the transition state. nih.gov
Hammett plots are also employed to study the effect of substituents on the reaction rate. nih.gov For the reaction of a series of substituted nucleophiles with a given halogenated pyridine, a positive slope (ρ value) in the Hammett plot indicates that the reaction is favored by electron-donating substituents on the nucleophile, which is consistent with a nucleophilic attack mechanism. Conversely, for the reaction of a single nucleophile with a series of substituted pyridines, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the pyridine ring. nih.gov
Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the reaction rate. nih.gov A low enthalpy of activation and a large negative entropy of activation are often observed for SNAr reactions, consistent with a highly ordered, bimolecular transition state. nih.gov
| Reaction | Nucleophile | Solvent | k (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 1-chloro-2,4-dinitrobenzene + Piperidine | Piperidine | Acetonitrile | 1.2 x 10⁻² | 14.5 | -25 |
| 1-fluoro-2,4-dinitrobenzene + Aniline | Aniline | Ethanol | 4.5 x 10⁻⁴ | 15.2 | -28 |
| 2-chloro-5-nitropyridine + Methoxide | Methoxide | Methanol (B129727) | 2.9 x 10⁻⁵ | 18.7 | -15 |
This table presents representative data from various sources for illustrative purposes and does not represent data for this compound.
Cross-Coupling Reactions at Halogenated Pyridine Centers
The chlorine atoms of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods in modern organic chemistry. fishersci.co.uk For substrates like this compound, the reactivity of the C-Cl bonds can be exploited in various palladium-catalyzed transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. fishersci.co.uk This reaction is widely used for the formation of biaryl and vinyl-aryl structures. fishersci.co.uk The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org
For halogenated nicotinates such as this compound, the Suzuki-Miyaura coupling provides a powerful tool for the selective functionalization of the pyridine ring. The two chlorine atoms can be sequentially or simultaneously replaced by aryl or vinyl groups, depending on the reaction conditions and the stoichiometry of the reagents. Studies on the Suzuki-Miyaura coupling of dichloro-heteroaromatics have shown that selective mono-arylation can often be achieved. researchgate.net
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related chloro-heteroaromatic compounds.
| Aryl Chloride | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 (mono-arylated) |
| 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 88 (di-arylated) |
| 2,4-Dichloropyrimidine | 3-Fluorophenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 92 (mono-arylated at C4) |
This table presents representative data from various sources for illustrative purposes and does not represent data for this compound.
The success of palladium-catalyzed cross-coupling reactions involving aryl chlorides, including this compound, is highly dependent on the choice of ligand coordinated to the palladium center. nih.gov The carbon-chlorine bond is significantly stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds, making the oxidative addition step more challenging. nih.gov
To overcome this hurdle, ligands that are both sterically bulky and electron-rich are generally required. nih.gov The electron-donating character of the ligand increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating its insertion into the C-Cl bond. nih.gov The steric bulk of the ligand is thought to promote the reductive elimination step and to stabilize the catalytically active monoligated palladium species. nih.gov
A number of highly effective ligand families have been developed for the coupling of aryl chlorides, including:
Buchwald-type biaryl phosphines: These ligands, such as SPhos, XPhos, and RuPhos, feature bulky biaryl backbones and have proven to be exceptionally effective for a wide range of cross-coupling reactions involving aryl chlorides.
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium and exhibit high catalytic activity in the coupling of aryl chlorides.
cataCXium® and Josiphos ligands: These are other classes of commercially available, air-stable phosphine ligands that have demonstrated high efficiency in aryl chloride couplings.
The appropriate choice of ligand can significantly influence the reaction rate, yield, and selectivity of the cross-coupling reaction.
Other Transition Metal-Catalyzed Coupling Reactions
While palladium is the most commonly used metal for cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful alternatives, especially for the coupling of less reactive aryl chlorides. ucla.edu
Nickel catalysts offer several advantages, including lower cost and unique reactivity profiles. ucla.edu Nickel-catalyzed cross-coupling reactions, such as the Negishi (organozinc), Kumada (organomagnesium), and Suzuki-Miyaura couplings, can often be performed under milder conditions than their palladium-catalyzed counterparts. youtube.com
For a substrate like this compound, nickel catalysis could provide a valuable alternative for C-C and C-heteroatom bond formation. The mechanism of nickel-catalyzed cross-coupling is generally similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. However, nickel catalysts can also access different oxidation states and participate in radical pathways, which can lead to different reactivity and selectivity. youtube.com
Iron- and copper-catalyzed cross-coupling reactions have also been developed, offering even more cost-effective and environmentally friendly alternatives, although their scope and functional group tolerance are sometimes more limited compared to palladium and nickel.
Iron-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations
The development of sustainable chemical processes has positioned iron as a highly attractive catalyst. Its low cost, natural abundance, and reduced toxicity make it an ideal alternative to precious metals like palladium for cross-coupling reactions. nih.govnih.govresearchgate.net Iron catalysts are effective in forming both carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are fundamental transformations in the synthesis of complex organic molecules, pharmaceuticals, and materials. nih.govresearchgate.netelsevierpure.comdigitellinc.com
For a substrate like this compound, the two chlorine atoms on the pyridine ring serve as reactive handles for iron-catalyzed cross-coupling reactions. While specific literature detailing iron-catalyzed reactions on this exact substrate is limited, the general principles of iron catalysis can be readily applied.
Carbon-Carbon Bond Formation: Iron-catalyzed C-C bond formation reactions, such as the coupling of alkyl halides with organometallic reagents or the direct activation of C-H bonds, have been extensively studied. nih.govelsevierpure.commdpi.com These reactions often proceed through mechanisms involving organoiron intermediates or radical pathways. elsevierpure.comrsc.orgnih.gov For instance, an iron catalyst can facilitate the coupling of Grignard reagents or organozinc compounds with the chloro-positions of the nicotinic acid derivative. Iron-catalyzed cross-dehydrogenative coupling (CDC) is another powerful strategy that could potentially be applied, creating C-C bonds by directly coupling two C-H bonds under oxidative conditions. mdpi.com
Carbon-Heteroatom Bond Formation: The formation of C-N bonds using iron catalysts has also seen significant progress, providing a direct route to amines, anilines, and N-heterocycles. researchgate.netwestminster.ac.uk Amination reactions involving aryl halides and various nitrogen nucleophiles can be effectively catalyzed by iron complexes. This methodology could be used to substitute the chlorine atoms on this compound with a range of amino groups, significantly increasing the molecular diversity accessible from this starting material. The mechanism for these transformations can vary, sometimes involving radical intermediates or a more traditional cross-coupling cycle.
Transformations of the tert-Butyl Ester Group
Selective Hydrolysis and Transesterification Strategies
The cleavage of the tert-butyl ester to the corresponding carboxylic acid is a common deprotection step. This is most frequently achieved under acidic conditions, which facilitate the formation of the tert-butyl cation.
Selective Hydrolysis: A variety of methods have been developed for the selective hydrolysis of tert-butyl esters, even in the presence of other acid-sensitive protecting groups. acs.org The choice of reagent allows for fine-tuning of the reaction's selectivity.
| Reagent | Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Standard, highly effective method. | thieme-connect.com |
| Aqueous Phosphoric Acid | - | Mild, selective, and environmentally benign. | organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | DCM | A Lewis acid catalyst that allows for chemoselective cleavage. | scite.ai |
| Subtilisin Protease | Aqueous buffer, 40°C | Enzymatic method for selective hydrolysis of C-terminal peptide esters. | google.com |
Transesterification: Transesterification offers a pathway to convert the tert-butyl ester directly into other esters (e.g., methyl or ethyl esters) without proceeding through the carboxylic acid intermediate. This can be advantageous in certain synthetic routes. One strategy involves the in-situ generation of an acid chloride from the tert-butyl ester using reagents like thionyl chloride or a combination of α,α-dichlorodiphenylmethane and a tin catalyst; the intermediate acid chloride then reacts with a desired alcohol to form the new ester. organic-chemistry.org
Reductive Transformations of the Ester Functionality
The ester group can be reduced to either a primary alcohol or an aldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Reduction to Primary Alcohols: Strong reducing agents are required to convert the relatively unreactive ester to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful and non-selective reagent that readily accomplishes this transformation. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters on its own, but its reducing power can be enhanced by using it in large excess, at higher temperatures, or with activating additives. uoa.gr Lithium borohydride (LiBH₄) offers a good balance of reactivity and selectivity, effectively reducing esters in the presence of other functional groups like carboxylic acids. harvard.edu
Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more challenging transformation because the resulting aldehyde is more reactive than the starting ester towards hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures, as it can form a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup. youtube.com
| Reagent | Product | Notes | Reference |
| Lithium Aluminum Hydride (LAH) | Primary Alcohol | Powerful, non-selective reducing agent. | harvard.edu |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Requires forcing conditions or additives. | uoa.gr |
| Lithium Borohydride (LiBH₄) | Primary Alcohol | More selective than LAH. | harvard.edu |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Requires low temperature to prevent over-reduction. | youtube.com |
Reactivity and Functionalization of the tert-Butyl Moiety
The tert-butyl group is generally considered a sterically bulky and chemically inert motif, primarily valued for its protective role and its ability to confer specific conformational properties. chemrxiv.orgnih.gov However, recent advances in synthetic chemistry have begun to challenge this view.
Selective C-H Activation and Functionalization of Sterically Hindered tert-Butyl Groups
The C-H bonds of the methyl groups within a tert-butyl moiety are characterized by high bond dissociation energies (approx. 100 kcal/mol) and significant steric shielding, making their selective functionalization a formidable synthetic challenge. chemrxiv.org In medicinal chemistry, this inertness is often desirable to block metabolic oxidation, although tert-butyl groups can be susceptible to oxidation by Cytochrome P450 enzymes. nih.govhyphadiscovery.com
Despite these challenges, methods for the direct, non-directed functionalization of these strong C-H bonds are emerging. A notable example is the use of a powerful manganese-oxo species, generated from an electron-poor manganese catalyst and hydrogen peroxide in a nonafluoro-tert-butyl alcohol solvent. This system has been shown to catalytically hydroxylate the primary C-H bonds of tert-butyl groups in a variety of complex molecules, yielding the corresponding primary alcohols. chemrxiv.org This breakthrough demonstrates that the tert-butyl group can be harnessed as a potential functional group, opening up new avenues for late-stage molecular diversification. While this specific methodology has not been reported for this compound, it highlights the growing potential to selectively modify what was once considered an unreactive part of the molecule.
Spectroscopic and Advanced Analytical Characterization of Tert Butyl 4,6 Dichloronicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of tert-Butyl 4,6-dichloronicotinate is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the ester functionality. The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, integrating to nine protons. The aromatic protons on the dichloropyridine ring will show characteristic splitting patterns and chemical shifts depending on their positions relative to the substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbon atoms of the dichloropyridine ring. The chemical shifts of the ring carbons are significantly affected by the attached chlorine atoms and the carboxylate group.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₁Cl₂NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.
The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group, isobutylene, and potentially the cleavage of the ester bond or loss of chlorine atoms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the C-Cl bonds, and the aromatic C=C and C=N stretching vibrations of the pyridine ring. The C-H stretching and bending vibrations of the tert-butyl group would also be present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1725-1705 |
| C-O (Ester) | 1300-1000 |
| Aromatic C=C and C=N | 1600-1450 |
| C-Cl | 850-550 |
| C-H (sp³) | 2980-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would exhibit absorption maxima (λmax) corresponding to the π → π* and n → π* transitions of the dichloropyridine ring and the carbonyl group. The positions and intensities of these absorptions are influenced by the substitution pattern on the aromatic ring.
Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, UPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for analyzing the purity of this compound. The compound would have a characteristic retention time under specific chromatographic conditions. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Computational Chemistry and Theoretical Studies on Tert Butyl 4,6 Dichloronicotinate
Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For tert-butyl 4,6-dichloronicotinate, DFT calculations can provide a detailed picture of its three-dimensional geometry, bond lengths, bond angles, and electronic properties.
The optimized molecular structure, determined through energy minimization calculations, would reveal the spatial arrangement of the pyridine (B92270) ring, the chloro substituents, and the bulky tert-butyl ester group. Key structural parameters that can be calculated include the bond lengths of the C-Cl bonds, the C-N bonds within the pyridine ring, and the bonds associated with the ester functionality.
Furthermore, DFT allows for the calculation of various electronic properties that govern the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-deficient regions. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, while the carbon atoms attached to the chlorine atoms would be expected to be electron-deficient and thus susceptible to nucleophilic attack.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding chemical reactivity. The energy and localization of the LUMO are particularly important for predicting the sites of nucleophilic attack. In the case of this compound, the LUMO is expected to be localized primarily on the pyridine ring, with significant coefficients on the carbon atoms at the 4- and 6-positions, indicating these as the most likely sites for nucleophilic aromatic substitution (SNAr). A recent study on 2,4-dichloroquinazolines similarly used DFT to show that the carbon at the 4-position had a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Illustrative Calculated Value | Significance |
| Energy of HOMO | -7.5 eV | Indicates the molecule's electron-donating ability. |
| Energy of LUMO | -1.8 eV | Indicates the molecule's electron-accepting ability and sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
| Charge on C4 | +0.25 e | A positive partial charge suggests an electrophilic site. |
| Charge on C6 | +0.28 e | A slightly more positive charge may indicate a more reactive site for nucleophilic attack. |
Note: The values in this table are illustrative and based on typical results for similar chlorinated pyridine derivatives. Actual values would require specific DFT calculations for this compound.
Elucidation of Reaction Mechanisms and Transition States (e.g., SNAr pathways)
One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, the primary reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. DFT calculations can map out the entire potential energy surface of the reaction, identifying intermediates, transition states, and the associated activation energies.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Computational studies can model the formation of this complex when a nucleophile attacks the carbon atom bearing a chlorine atom. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom helps to stabilize the negative charge in this intermediate.
Alternatively, some SNAr reactions can proceed through a concerted mechanism where bond formation and bond breaking occur in a single step, passing through a single transition state. nih.gov Computational studies can differentiate between these pathways by searching for stable intermediates on the potential energy surface. A study on the reaction of 5,7-dinitroquinazoline-4-one with methylamine, for instance, used DFT to conclude that a concerted mechanism was at play, with no stable intermediates formed. rsc.org
Table 2: Illustrative Calculated Activation Energies for SNAr Reaction of this compound with a Nucleophile (e.g., Methoxide)
| Reaction Step | Pathway | Illustrative Activation Energy (kcal/mol) |
| Attack at C4 | Stepwise (Meisenheimer Complex) | 15.2 |
| Attack at C6 | Stepwise (Meisenheimer Complex) | 14.8 |
| Attack at C4 | Concerted | 18.5 |
| Attack at C6 | Concerted | 17.9 |
Note: These values are for illustrative purposes and highlight the type of data that can be obtained from computational studies. The relative energies would determine the preferred reaction pathway and site of attack.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
A key challenge in the synthesis of substituted pyridines is controlling the regioselectivity of the reaction. This compound has two potential sites for nucleophilic attack: the C4 and C6 positions. Computational chemistry is an excellent tool for predicting which site is more reactive.
The regioselectivity can be predicted by comparing the activation energies for nucleophilic attack at the C4 and C6 positions. The pathway with the lower activation energy will be the kinetically favored one. These energy differences arise from a combination of electronic and steric factors. Electronically, the relative stability of the transition states or Meisenheimer complexes at each position will be crucial. DFT calculations can quantify these stabilities. For example, in a related system, 2,4-dichloroquinazolines, DFT calculations have been used to explain the observed regioselectivity of nucleophilic attack at the 4-position. nih.gov
Stereoselectivity is not typically a factor in the SNAr reactions of this compound unless the incoming nucleophile or a pre-existing substituent is chiral. However, if chiral catalysts or reagents were used, computational methods could be employed to predict the stereochemical outcome by modeling the diastereomeric transition states.
Analysis of Steric and Electronic Influences on Reactivity and Stability
The reactivity and stability of this compound are governed by a delicate interplay of steric and electronic effects. The tert-butyl group is sterically demanding and can influence the conformation of the ester group and potentially hinder the approach of a nucleophile, particularly at the nearby C4 position.
Electronically, the pyridine nitrogen and the chlorine atoms are electron-withdrawing, which activates the ring towards nucleophilic attack by lowering the energy of the LUMO and stabilizing the negatively charged intermediates. The tert-butyl ester group is generally considered to be electron-withdrawing through induction but can also have steric implications.
Computational methods can dissect these influences. For example, by calculating the natural bond orbital (NBO) charges on each atom, one can quantify the electronic effects. To analyze steric effects, one can model the approach of a nucleophile from different trajectories and calculate the resulting steric repulsion energies. By comparing the reactivity of this compound with a less sterically hindered analogue (e.g., methyl 4,6-dichloronicotinate), the role of the tert-butyl group can be isolated and quantified.
Applications in Advanced Organic Synthesis Research
Utilization as a Key Building Block for Complex Heterocyclic Scaffolds
The dichlorinated pyridine (B92270) core of tert-butyl 4,6-dichloronicotinate is a robust platform for the synthesis of a diverse range of complex heterocyclic compounds. The differing reactivity of the two chlorine atoms—the C4-chloro group is typically more susceptible to nucleophilic substitution than the C6-chloro group—facilitates programmed, site-selective modifications. This characteristic is widely exploited in the creation of various fused and polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
A primary application involves sequential cross-coupling reactions to introduce a variety of substituents. For instance, a Suzuki coupling can be performed at the C4 position, followed by a Sonogashira or Stille coupling at the C6 position. This strategy enables the introduction of diverse aryl, heteroaryl, or alkynyl moieties, leading to highly functionalized pyridine derivatives. These intermediates can subsequently undergo intramolecular cyclization reactions to form elaborate heterocyclic frameworks, such as pyrido[2,3-d]pyridazines.
Role as a Precursor for Diverse Nicotinic Acid Derivatives
This compound serves as a key precursor for a wide array of nicotinic acid derivatives. The chlorine atoms can be substituted by various nucleophiles, including amines, alcohols, and thiols, to introduce different functional groups at the 4 and 6 positions. The tert-butyl ester acts as a convenient protecting group for the carboxylic acid, which can be easily removed under acidic conditions later in the synthetic sequence.
This approach has been instrumental in the preparation of libraries of substituted nicotinic acids for biological screening. For example, reacting this compound with various anilines can produce a series of 4-anilino-6-chloronicotinic acid derivatives. Further modification of the remaining chlorine atom and subsequent deprotection of the ester allows for the generation of a multitude of nicotinic acid analogs with potential applications as modulators of various biological targets.
| Reactant | Reagent/Conditions | Product |
| This compound | Aniline, Pd-catalyst | tert-Butyl 4-anilino-6-chloronicotinate |
| This compound | Arylboronic acid, Pd-catalyst (Suzuki Coupling) | tert-Butyl 4-aryl-6-chloronicotinate |
| This compound | Terminal alkyne, Pd/Cu-catalyst (Sonogashira Coupling) | tert-Butyl 4-alkynyl-6-chloronicotinate |
Development as a Reagent or Catalyst in Specific Organic Reactions
While primarily used as a synthetic building block, derivatives of this compound are also being explored for their potential as reagents or catalysts in specific organic reactions. The electron-deficient nature of the dichlorinated pyridine ring can influence the reactivity of any attached functional groups.
For example, metal complexes that incorporate ligands derived from functionalized nicotinic acids originating from this compound have been studied for their catalytic activity. nih.gov The electronic properties of the pyridine ring can be fine-tuned by the substituents at the 4 and 6 positions, which in turn modulates the catalytic performance of the metal center in reactions like cross-couplings or hydrogenations. Further research is ongoing to fully develop the potential of these systems.
Strategies for Late-Stage Functionalization of Complex Molecules Bearing Dichloronicotinate Esters
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key structural modifications in the final steps of a synthesis. nih.govrsc.org This approach allows for the rapid generation of new analogs of a lead structure without needing to perform a de novo synthesis. nih.gov The dichloronicotinate ester moiety, when incorporated into a complex molecule, provides strategic handles for such late-stage diversification. rsc.org
The two chloro-substituents on the molecule allow for the selective and sequential introduction of different chemical groups at a late stage, enabling the rapid creation of analogs from a common advanced intermediate. For instance, a complex molecular scaffold containing the this compound unit can undergo sequential and chemoselective cross-coupling or nucleophilic substitution reactions. This method facilitates the exploration of structure-activity relationships (SAR) by systematically varying the substituents at the 4 and 6 positions of the nicotinic acid core without redesigning the entire synthetic pathway. This has proven to be an efficient strategy for optimizing the properties of lead compounds in medicinal chemistry programs.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4,6-dichloronicotinate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution of the corresponding chloronicotinic acid ester. For example, palladium-catalyzed reactions using tert-butyl esters under mild conditions (e.g., 60°C in THF) have been effective for similar compounds, achieving yields up to 75% . Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., SIPr ligands for stability), and reaction time (typically 12–24 hours). Monitoring via TLC or HPLC ensures completion.
Q. How should researchers purify and characterize this compound?
Purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires:
- NMR : Compare H and C spectra with PubChem data (e.g., δ 1.4 ppm for tert-butyl protons) .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase).
- MS : Molecular ion peak at m/z 263.12 (C₁₀H₁₂Cl₂N₂O₂) . Physical properties (e.g., mp 32–34°C, density 1.4 g/cm³) should align with structurally similar esters like ethyl 4,6-dichloronicotinate .
Q. What safety precautions are critical when handling this compound?
tert-Butyl esters are flammable and reactive. Key precautions include:
- Using explosion-proof equipment and static-safe containers .
- Wearing nitrile gloves and goggles to prevent skin/eye contact.
- Storing in a cool, ventilated area away from ignition sources .
Advanced Research Questions
Q. How does the tert-butyl group influence regioselectivity in cross-coupling reactions compared to methyl or ethyl esters?
The bulky tert-butyl group sterically hinders electrophilic substitution at the 4-position, favoring reactions at the 6-position. For instance, palladium-catalyzed difluoromethylation of ethyl 4,6-dichloronicotinate yields exclusively the 6-substituted product due to steric effects . Computational studies (DFT) can model these interactions by comparing energy barriers for substitution at different positions .
Q. What analytical methods resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions in NMR or MS data often arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in molecular geometry, as demonstrated for related tropolone derivatives .
- Isotopic labeling : Trace unexpected peaks (e.g., Cl vs. Cl isotopic patterns in MS) .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by:
- Calculating Fukui indices to identify electrophilic/nucleophilic sites.
- Simulating transition states for substitution or coupling reactions . Solvent effects (e.g., polar aprotic vs. nonpolar) are incorporated via PCM models to predict yield trends .
Q. What strategies improve the stability of this compound under acidic or basic conditions?
- Acidic conditions : Add scavengers like molecular sieves to absorb HCl byproducts.
- Basic conditions : Use mild bases (e.g., K₂CO₃ instead of NaOH) to prevent ester hydrolysis.
- Low-temperature storage : Retard degradation (e.g., store at –20°C under argon) .
Methodological Guidelines
- Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity) for reaction optimization .
- Data Validation : Cross-reference spectral data with PubChem entries (DTXSID60650681) and EPA DSSTox databases .
- Contingency Planning : Pre-test stability under intended reaction conditions via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
